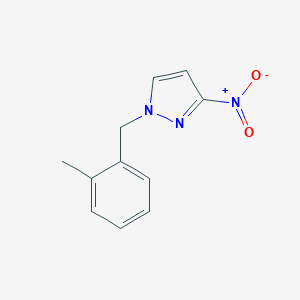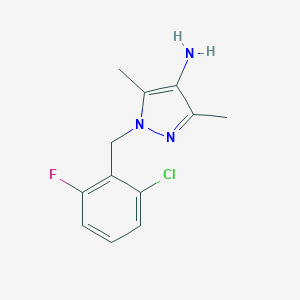
1-(2-Chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, the benzyl group, and the amine group would all contribute to its overall structure. The chloro and fluoro substituents on the benzyl group could also influence the compound’s properties by affecting its polarity and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The pyrazole ring, the benzyl group, and the amine group are all potential sites of reactivity. For example, the amine group could participate in acid-base reactions, while the benzyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the halogenated benzyl group could affect its solubility, boiling point, and melting point .科学的研究の応用
Synthesis of Heterocycles
One of the key applications involves the Facile and Regioselective Synthesis of substituted 1H-Pyrazolo[3,4-b]quinolines (PQ) from 2-Fluorobenzaldehydes and 1H-Pyrazol-5-amines. This method offers an alternative to non-regioselective procedures, yielding high selectivity and good yields of PQ, which are compounds characterized by high fluorescence intensity and have been tested as emitters for organic light-emitting diodes (Szlachcic et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
The Functionalization of Pyrazoloquinolines significantly impacts the electronic parameters crucial for the fabrication of OLEDs. This synthesis approach addresses the need for high-performance fluorescent materials in developing advanced display and lighting technologies (Szlachcic et al., 2017).
Anticancer Activity
Another remarkable application is found in the Synthesis and Anticancer Activity of new Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. These compounds have shown promising results against the MCF-7 human breast adenocarcinoma cell line, with certain derivatives displaying potent inhibitory activity, highlighting the therapeutic potential of pyrazole derivatives in cancer treatment (Abdellatif et al., 2014).
Antimicrobial and Anti-inflammatory Activities
The Synthesis of 6-Fluorobenzothiazole Substituted Pyrazole Analogues has been reported to exhibit significant antimicrobial and anti-oxidant activities. This underscores the potential of pyrazole derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and reduce oxidative stress (Raparla et al., 2013).
Corrosion Inhibition
Moreover, a DFT Study of New Bipyrazole Derivatives and their potential activity as corrosion inhibitors elucidates the application of these compounds in materials science, particularly in protecting metals against corrosion. Theoretical calculations help in understanding the inhibition efficiency and identifying the active sites of these molecules, offering insights into designing more effective corrosion inhibitors (Wang et al., 2006).
Safety and Hazards
As with any chemical compound, handling “1-(2-Chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. Specific safety data would depend on various factors including the compound’s reactivity, toxicity, and potential for exposure .
将来の方向性
The study and application of “1-(2-Chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine” could potentially be a subject of future research, particularly if the compound exhibits interesting reactivity or biological activity. Further studies could also explore its synthesis, properties, and potential uses .
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFN3/c1-7-12(15)8(2)17(16-7)6-9-10(13)4-3-5-11(9)14/h3-5H,6,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZPWFGIFXOESP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)F)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

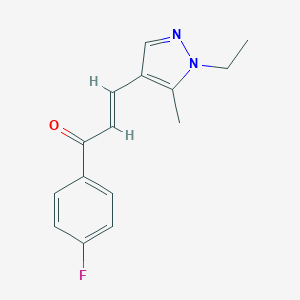
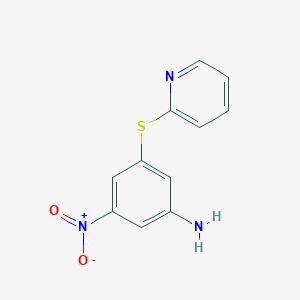
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)

![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)

![5-[(3-Chlorophenoxy)methyl]-2-furaldehyde](/img/structure/B508019.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B508025.png)
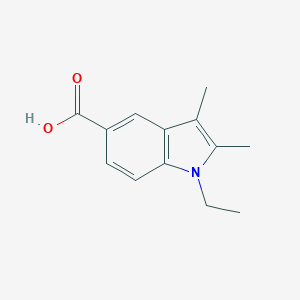
![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde](/img/structure/B508027.png)

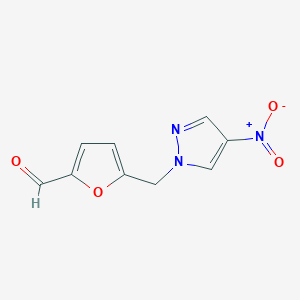
![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)
